An In-depth Technical Guide to Methyl 3-methoxy-6-(trifluoromethyl)picolinate: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to Methyl 3-methoxy-6-(trifluoromethyl)picolinate: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of Methyl 3-methoxy-6-(trifluoromethyl)picolinate (CAS 1448777-18-1), a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, plausible synthetic routes with mechanistic insights, and its potential applications as a pivotal building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.
Introduction: The Strategic Importance of Fluorinated Picolinates
Methyl 3-methoxy-6-(trifluoromethyl)picolinate belongs to the class of picolinates, which are derivatives of picolinic acid (pyridine-2-carboxylic acid). The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] The C–F bond is one of the strongest in organic chemistry, contributing to increased resistance to metabolic degradation.[1] The trifluoromethyl group can also significantly alter the electronic properties of the aromatic ring, which can be crucial for molecular interactions with biological targets.[1] Picolinic acid derivatives, for their part, are found in a variety of biologically active compounds and can act as versatile intermediates in organic synthesis.[3][4]
The subject of this guide, Methyl 3-methoxy-6-(trifluoromethyl)picolinate, combines these advantageous features, making it a valuable scaffold for the synthesis of more complex molecules, particularly in the pursuit of new treatments for conditions such as respiratory disorders.[3]
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-methoxy-6-(trifluoromethyl)picolinate is presented in the table below. These values are critical for designing synthetic transformations and for understanding the compound's behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 1448777-18-1 | Inferred from Topic |
| Molecular Formula | C9H8F3NO3 | Derived from structure |
| Molecular Weight | 235.16 g/mol | Calculated |
| IUPAC Name | Methyl 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate | Nomenclature |
| Predicted XlogP | ~2.0 | Estimated based on related structures |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 3 | Calculated |
Note: Some properties are calculated or estimated based on the structure and data from closely related compounds due to the limited publicly available data for this specific molecule.
Synthesis and Mechanistic Rationale
Proposed Synthetic Protocol: Fischer Esterification
This protocol describes a standard Fischer esterification, a reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
Step-by-Step Methodology:
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Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Methoxy-6-(trifluoromethyl)picolinic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).
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Catalyst Addition: To the stirred solution, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude Methyl 3-methoxy-6-(trifluoromethyl)picolinate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Mechanistic Diagram
The following diagram illustrates the key steps in the acid-catalyzed esterification of 3-Methoxy-6-(trifluoromethyl)picolinic acid.
Caption: Fischer esterification of 3-Methoxy-6-(trifluoromethyl)picolinic acid.
Key Reactions and Applications in Drug Discovery
Methyl 3-methoxy-6-(trifluoromethyl)picolinate is a versatile intermediate. The ester group can be hydrolyzed back to the carboxylic acid or converted into an amide, while the pyridine ring can undergo further functionalization.
Hypothetical Application in the Synthesis of a Bioactive Amide
Drawing inspiration from patent literature that describes picolinic acid derivatives for the treatment of respiratory disorders, we can outline a hypothetical workflow for the synthesis of a novel picolinamide.[3]
Hypothetical Experimental Workflow:
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Amide Coupling: The methyl ester of Methyl 3-methoxy-6-(trifluoromethyl)picolinate can be directly converted to an amide by reaction with a primary or secondary amine. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[4]
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Reaction Setup: Dissolve Methyl 3-methoxy-6-(trifluoromethyl)picolinate (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add a coupling reagent and an activating agent.
-
Reaction and Purification: Stir the reaction at room temperature until completion, followed by an aqueous work-up and purification by chromatography.
Workflow Diagram for a Hypothetical Synthetic Application
Caption: Hypothetical synthesis of a bioactive picolinamide.
Analytical Characterization
To ensure the identity and purity of synthesized Methyl 3-methoxy-6-(trifluoromethyl)picolinate, a combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the methyl ester protons, the methoxy protons, and the aromatic protons on the pyridine ring.
-
¹³C NMR will confirm the presence of all carbon atoms, including the trifluoromethyl carbon.
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¹⁹F NMR will show a singlet corresponding to the -CF₃ group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety, Handling, and Storage
As with any laboratory chemical, appropriate safety precautions should be taken when handling Methyl 3-methoxy-6-(trifluoromethyl)picolinate.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[8]
Conclusion
Methyl 3-methoxy-6-(trifluoromethyl)picolinate is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of a picolinate scaffold and a trifluoromethyl group provides a strategic starting point for creating molecules with enhanced biological activity and improved pharmacokinetic properties. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field of drug discovery.
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- SAFETY D
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